molecular formula C23H14O6 B2992893 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898406-22-9

4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate

Cat. No.: B2992893
CAS No.: 898406-22-9
M. Wt: 386.359
InChI Key: LVKVFBIWRHXURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzofuran derivative with a furan-2-carboxylate derivative under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromone core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Chromone Derivatives: Other chromone derivatives share similar structural features and biological activities.

  • Benzofuran Derivatives: Compounds containing the benzofuran moiety exhibit comparable properties and applications.

  • Furan-2-carboxylate Derivatives: These compounds are structurally related and may have similar reactivity and uses.

Uniqueness: 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O6/c1-13-9-20-15(11-19(13)29-23(25)18-7-4-8-26-18)16(12-22(24)28-20)21-10-14-5-2-3-6-17(14)27-21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKVFBIWRHXURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C3=CC=CO3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.